molecular formula C8H7BrO2 B13014089 (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol

Cat. No.: B13014089
M. Wt: 215.04 g/mol
InChI Key: YPXQKMUDRAZXCL-SSDOTTSWSA-N
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Description

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by a stereoselective reduction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The stereoselective reduction can be carried out using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and reduction processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,3-dihydrobenzofuran.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted benzofurans.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2,3-dihydrobenzofuran.

    Substitution: Formation of various substituted benzofurans.

Scientific Research Applications

(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the stereochemistry of the compound play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Lacks the stereochemistry of the (S)-enantiomer.

    2,3-Dihydrobenzofuran: Lacks the bromine atom.

    7-Chloro-2,3-dihydrobenzofuran: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to its specific stereochemistry and the presence of the bromine atom. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1

InChI Key

YPXQKMUDRAZXCL-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Br)O

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)O

Origin of Product

United States

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